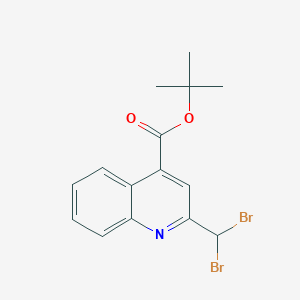

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABLVZXQMBVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will cover its structural identification, including its CAS Registry Number, detailed synthetic protocols, chemical properties, and its strategic application in the construction of complex, biologically active molecules. This document serves as a comprehensive resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile chemical building block.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This heterocyclic aromatic compound and its derivatives are central to numerous natural and synthetic molecules that exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The structural versatility of the quinoline core allows for extensive modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug development.[2]

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate emerges as a particularly valuable intermediate. The dibromomethyl group at the 2-position is a versatile synthetic handle, primed for a variety of chemical transformations, while the tert-butyl ester at the 4-position serves as a protecting group that can be selectively removed under specific conditions. This unique combination of functional groups makes it an attractive starting material for creating diverse libraries of quinoline-based compounds for biological screening.

Compound Identification and Physicochemical Properties

A critical first step in any research endeavor is the unambiguous identification of the chemical entity. This section provides the key identifiers and properties for the title compound.

| Identifier | Value |

| Chemical Name | Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate |

| CAS Registry Number | 2409646-34-7 |

| Molecular Formula | C₁₅H₁₅Br₂NO₂ |

| Molecular Weight | 401.10 g/mol |

Note: The CAS Registry Number is the universally recognized unique identifier for this specific chemical substance, ensuring accuracy in ordering, referencing, and regulatory compliance. A related compound, Tert-Butyl 6-Chloro-2-(Dibromomethyl)Quinoline-4-Carboxylate (CAS No. 1015856-21-9), is also noted for its utility as an intermediate in developing anti-cancer agents.[4]

Synthesis and Mechanistic Insights

The synthesis of quinoline-4-carboxylates is a well-established field, with classic methods like the Doebner and Pfitzinger reactions being the primary routes.[3] These methods typically involve the condensation of anilines, pyruvic acid, and aldehydes (Doebner) or the reaction of isatin with a carbonyl compound (Pfitzinger).[5][6] Modern advancements often focus on improving yields, reducing reaction times, and employing greener chemistry principles through one-pot procedures and novel catalysts.[3]

A plausible synthetic pathway to tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate would start from a precursor such as tert-butyl 2-methylquinoline-4-carboxylate. The key transformation is the radical bromination of the methyl group.

Experimental Protocol: Radical Bromination

This protocol is a representative, self-validating procedure for the synthesis of the title compound from its 2-methyl precursor.

-

Reactant Preparation: Dissolve tert-butyl 2-methylquinoline-4-carboxylate (1.0 eq) in a suitable, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add N-Bromosuccinimide (NBS) (2.2 eq) to the solution. NBS is the source of bromine radicals.

-

Radical Initiator: Introduce a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 77-82°C for CCl₄) and irradiate with a UV lamp to facilitate the homolytic cleavage of the initiator and bromine.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a characteristic singlet for the dibromomethyl proton (-CHBr₂) and the disappearance of the methyl singlet will validate the transformation.

Figure 1: General workflow for the synthesis of the title compound.

Application in Drug Development: A Versatile Synthetic Intermediate

The true value of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate lies in its reactivity, making it a powerful intermediate for creating novel molecular architectures. The dibromomethyl group is a precursor to an aldehyde, which can then undergo a wide range of subsequent reactions.

Key Transformation: Synthesis of Thiazolo[3,2-a]quinolinium Scaffolds

One of the most powerful applications is its reaction with thiourea or substituted thioureas. This reaction proceeds via a Hantzsch-type thiazole synthesis, leading to the formation of fused heterocyclic systems. These thiazolo[3,2-a]quinolinium compounds are of significant interest in drug discovery due to their structural rigidity and potential for diverse biological activities.

Reaction Mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dibromomethyl group, displacing a bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate then performs an intramolecular nucleophilic attack on the second bromomethyl carbon, forming the five-membered thiazole ring.

-

Aromatization: Subsequent elimination of HBr leads to the formation of the aromatic thiazolo[3,2-a]quinolinium system.

Figure 2: Reaction pathway for forming thiazolo-fused quinolines.

This strategy allows for the rapid generation of molecular diversity. By using various substituted thioureas, researchers can introduce a range of functional groups into the final molecule, building a library of compounds for screening against therapeutic targets such as kinases, proteases, or microbial enzymes. Quinoline-4-carboxamide derivatives, for example, have been successfully developed as potent antimalarial agents.[7]

Conclusion

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (CAS No. 2409646-34-7) is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined synthesis and the versatile reactivity of its dibromomethyl group provide a reliable and efficient pathway to complex heterocyclic systems. For researchers and scientists, understanding the synthesis, handling, and synthetic potential of this intermediate is essential for accelerating the development of next-generation therapeutics based on the privileged quinoline scaffold.

References

-

Chem-Impex. (n.d.). Tert-Butyl 6-Chloro-2-(Dibromomethyl)Quinoline-4-Carboxylate. Retrieved from [Link]

-

Lahna, O., Lahyaoui, M., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

-

Perry, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(4), 634-643. Retrieved from [Link]

-

Lahna, O., Lahyaoui, M., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Kumar, A., & Kumar, A. (2017). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 15(30), 6434-6443. Retrieved from [Link]

-

Weyesa, A., & Singh, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20739-20756. Retrieved from [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. Retrieved from [Link]

-

Sharma, P., & Kumar, V. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(4), 675-696. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate. In the absence of direct experimental data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By dissecting the constituent functional groups—the quinoline core, the 2-dibromomethyl substituent, and the 4-tert-butyl carboxylate group—we will project the chemical shifts, multiplicities, and coupling constants. This guide further outlines a robust experimental protocol for the acquisition of high-quality NMR data, ensuring self-validating and reproducible results. The principles and methodologies discussed herein are grounded in established NMR theory and supported by comparative data from related quinoline derivatives.

Introduction: The Structural Significance of a Substituted Quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate suggests its potential as a synthetic intermediate, where the dibromomethyl group can be further transformed, and the tert-butyl ester serves as a protecting group for the carboxylic acid. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides the foundational knowledge for interpreting the NMR data of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with distinct signals corresponding to the aromatic protons of the quinoline ring, the methine proton of the dibromomethyl group, and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the substituents and the inherent aromaticity of the quinoline system.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.2 - 8.4 | Singlet (s) | N/A | The absence of a proton at the 2-position and coupling to the C-4 quaternary carbon results in a singlet. The electron-withdrawing nature of the adjacent carboxylate and the dibromomethyl group on the neighboring carbon will shift it downfield. |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~8-9 | Exhibits ortho-coupling with H-6. Its peri-relationship with the C-4 carboxylate group will likely cause a downfield shift. |

| H-6 | ~7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 | Shows ortho-coupling to H-5 and H-7. |

| H-7 | ~7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 | Displays ortho-coupling to H-6 and H-8. |

| H-8 | ~8.1 - 8.3 | Doublet (d) | ~8-9 | Experiences ortho-coupling with H-7. The proximity to the nitrogen atom can influence its chemical shift. |

| -CHBr₂ | ~7.0 - 7.5 | Singlet (s) | N/A | The two bromine atoms are strongly electron-withdrawing, causing a significant downfield shift of the methine proton. |

| -C(CH₃)₃ | ~1.6 - 1.8 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a region typical for such groups.[2][3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom. The quinoline ring carbons, the dibromomethyl carbon, the ester carbonyl, and the tert-butyl carbons will all resonate at characteristic frequencies.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | Attached to the electron-withdrawing dibromomethyl group and the ring nitrogen. |

| C-3 | ~122 - 125 | Located between two substituted carbons, its shift will be influenced by both. |

| C-4 | ~145 - 150 | Attached to the electron-withdrawing carboxylate group. |

| C-4a | ~128 - 132 | Bridgehead carbon. |

| C-5 | ~129 - 131 | Aromatic CH. |

| C-6 | ~127 - 129 | Aromatic CH. |

| C-7 | ~130 - 133 | Aromatic CH. |

| C-8 | ~125 - 128 | Aromatic CH, influenced by the adjacent nitrogen. |

| C-8a | ~148 - 152 | Bridgehead carbon adjacent to the nitrogen. |

| -CHBr₂ | ~35 - 45 | The carbon is significantly deshielded by the two attached bromine atoms.[4] |

| -C(CH₃)₃ | ~82 - 85 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~28 - 30 | The three equivalent methyl carbons of the tert-butyl group.[2] |

| -C=O | ~164 - 168 | Carbonyl carbon of the tert-butyl ester. |

Experimental Protocol for NMR Data Acquisition

To obtain high-fidelity NMR spectra of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate, a standardized and well-documented experimental procedure is crucial.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 10-20 mg of the solid sample.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds.[4] Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern NMR spectrometers can also reference the residual solvent peak.[5]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the sample concentration and the specific instrument.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 3. tert-Butyl methyl ether(1634-04-4) 13C NMR [m.chemicalbook.com]

- 4. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. utsouthwestern.edu [utsouthwestern.edu]

Mechanism of Action for Quinoline-4-Carboxylate Derivatives: A Technical Whitepaper on Target Engagement and Pharmacological Efficacy

Executive Summary

The quinoline-4-carboxylate scaffold is a highly privileged motif in modern medicinal chemistry, serving as the structural foundation for a diverse array of bioactive compounds. As drug development shifts toward highly targeted, host-directed therapies, understanding the precise molecular interactions of these derivatives is critical. This whitepaper provides an in-depth mechanistic analysis of quinoline-4-carboxylic acids, focusing on their primary roles as dihydroorotate dehydrogenase (DHODH) inhibitors and antimalarial hemozoin capping agents.

Core Mechanism I: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Causality & Structural Basis

Rapidly proliferating cells—such as malignant tumors and virus-infected host cells—rely almost exclusively on the de novo pyrimidine biosynthesis pathway to maintain their nucleotide pools, bypassing the standard salvage pathways. The rate-limiting step in this process is catalyzed by 1, an enzyme located on the inner mitochondrial membrane[1].

Quinoline-4-carboxylate derivatives exert their profound anticancer and antiviral effects by acting as competitive inhibitors at the2 of DHODH[2]. X-ray crystallography reveals that the 4-carboxylic acid group anchors the molecule via critical hydrogen bonds (often with residues like T63 or Y356), while the hydrophobic quinoline ring system inserts deep into the channel formed by the α1 and α2 helices[2]. By physically occupying this pocket, the derivatives block the transfer of electrons to ubiquinone (CoQ), halting the oxidation of dihydroorotate to orotate. This induces severe pyrimidine depletion, ultimately triggering S-phase cell cycle arrest.

Mechanism of DHODH inhibition by quinoline-4-carboxylate derivatives in pyrimidine biosynthesis.

Quantitative Structure-Activity Relationship (SAR) Profiles

The optimization of the quinoline-4-carboxylate scaffold has yielded compounds with sub-nanomolar potencies. The table below summarizes the target engagement metrics across leading derivatives.

| Compound / Derivative | Target / Cell Line | IC50 / EC50 | Primary Indication | Source |

| Compound C44 | hDHODH | 1 nM | Antiviral (VSV, Influenza) | [3] |

| Compound 41 | hDHODH | 9.71 nM | Anticancer (Colon HCT-116) | [2] |

| Compound 43 | hDHODH | 26.2 nM | Anticancer | [2] |

| Derivative 3f | hDHODH | 120 nM | Anticancer (MCF-7, A375) | [4] |

| Compound 72 | P. falciparum | 1.56 µM | Antimalarial | [5] |

Core Mechanism II: Antimalarial Action via Heme Detoxification Disruption

Beyond oncology and virology, quinoline-4-carboxylates are highly effective against Plasmodium falciparum. During the blood stage of infection, the parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin ( β -hematin).

Because quinoline derivatives possess a basic nitrogen and an optimal pKa, they selectively accumulate in the highly acidic digestive vacuole of the parasite. Once inside, they 5 by binding directly to the growing faces of the hemozoin crystals[5]. This steric capping prevents further crystallization, leading to a lethal accumulation of free heme that lyses the parasitic membrane.

Disruption of parasitic heme detoxification by quinoline-4-carboxylates via hemozoin capping.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in preclinical evaluation, the following protocols are designed as self-validating systems. They move beyond mere step-by-step instructions by embedding causality into every experimental choice.

Protocol 1: In Vitro hDHODH Kinetic Inhibition Assay

Objective: Quantify the IC50 of quinoline-4-carboxylate derivatives against recombinant human DHODH.

-

Step 1: Reagent Preparation & Buffer Equilibration

-

Action: Prepare assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Causality: The inclusion of Triton X-100 is critical. It prevents the formation of promiscuous small-molecule aggregates, which are a notorious source of false-positive enzyme inhibition in high-throughput screening.

-

-

Step 2: Compound Pre-incubation

-

Action: Incubate 10 nM recombinant hDHODH with varying concentrations of the quinoline derivative for 10 minutes at 25°C.

-

Causality: Quinoline-4-carboxylates often exhibit slow-binding kinetics at the ubiquinone site. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate turnover begins, ensuring accurate potency measurements.

-

-

Step 3: Reporter Coupling (DCIP & CoQ Addition)

-

Action: Add 50 µM decylubiquinone and 60 µM DCIP (2,6-dichlorophenolindophenol).

-

Causality: DHODH cannot directly reduce colorimetric dyes. Decylubiquinone acts as the primary electron acceptor, which subsequently reduces DCIP. The reduction of DCIP causes a quantifiable colorimetric shift (absorbance decay at 600 nm), allowing real-time kinetic tracking.

-

-

Step 4: Substrate Initiation

-

Action: Initiate the reaction by adding 1 mM L-dihydroorotate (DHO).

-

Causality: Initiating with the native substrate last ensures the inhibitor is already docked in the CoQ channel, preventing the substrate from out-competing the inhibitor during the initial mixing phase.

-

-

Step 5: Kinetic Readout

-

Action: Measure absorbance continuously at 600 nm for 10 minutes to calculate Vmax .

-

System Validation & Controls:

-

Positive Control (Full Inhibition): 10 µM Brequinar confirms enzyme susceptibility and establishes the assay's dynamic range.

-

Negative Control (Max Velocity): DMSO vehicle control establishes the uninhibited Vmax baseline.

-

Orthogonal Background Control: A 'No-Enzyme' well is mandatory to verify that the quinoline compounds do not spontaneously reduce DCIP, ruling out redox-cycling artifacts.

Workflow for in vitro hDHODH kinetic inhibition assay with integrated validation controls.

Protocol 2: β -Hematin Crystallization Inhibition Assay

Objective: Evaluate the antimalarial potential of quinoline-4-carboxylates via hemozoin capping.

-

Step 1: Dissolve hematin (porcine) in 0.1 M NaOH to create a free heme stock.

-

Step 2: Aliquot the heme stock into a 96-well plate containing serial dilutions of the quinoline derivative.

-

Step 3: Initiate biocrystallization by adding glacial acetic acid (dropping the pH to ~5.0, mimicking the parasitic vacuole) and incubate at 37°C for 24 hours.

-

Step 4: Centrifuge the plate to pellet the insoluble β -hematin crystals. Transfer the supernatant (containing uncrystallized, free heme) to a new plate.

-

Step 5: Read absorbance at 405 nm.

-

System Validation: The assay self-validates through an inversely proportional readout. High absorbance at 405 nm indicates high levels of soluble free heme, proving that the quinoline derivative successfully inhibited crystallization. Chloroquine diphosphate is used as the positive control to validate the capping mechanism.

Conclusion

Quinoline-4-carboxylate derivatives offer a highly tunable scaffold for advanced drug discovery. By exploiting their precise affinity for the DHODH ubiquinone channel in oncology/virology, and their accumulation in parasitic vacuoles in malariology, researchers can design highly potent, targeted therapies. Adherence to rigorous, self-validating biochemical assays ensures that observed in vitro potencies translate reliably into preclinical in vivo models.

References

-

Das, P., et al. (2013). "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters. 3

-

Joksovic, M., et al. (2020). "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry. 4

-

Madak, J., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. 2

-

BenchChem. (2025). "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide." BenchChem.1

-

PMC. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." PMC. 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocol for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Application: Advanced pharmaceutical intermediates, functionalized quinoline building blocks for cross-coupling, and API synthesis.

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and novel therapeutics. The target compound, Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (CAS: 1015856-43-5), serves as a highly versatile bifunctional building block. The tert-butyl ester provides a robust, sterically hindered protecting group for the carboxylic acid, while the 2-(dibromomethyl) moiety allows for downstream transformations, such as hydrolysis to an aldehyde or direct nucleophilic substitution.

Retrosynthetic Strategy & Causality

Designing a robust synthesis for this molecule requires navigating the sensitivities of the functional groups.

-

Protection (Esterification): Direct radical bromination of 2-methylquinoline-4-carboxylic acid is problematic due to the free carboxylic acid interfering with radical propagation and solubility. We first mask the acid as a tert-butyl ester. Traditional Fischer esterification is unsuitable for tert-butyl esters; therefore, we utilize a mild, base-catalyzed Boc-anhydride ( Boc2O ) and 4-Dimethylaminopyridine (DMAP) protocol 1.

-

Functionalization (Radical Bromination): The 2-methyl group on the quinoline ring is highly activated (analogous to a benzylic position). We employ a Wohl-Ziegler bromination using N-Bromosuccinimide (NBS). To ensure environmental compliance and safety, we replace the traditional, highly toxic carbon tetrachloride ( CCl4 ) with α,α,α -trifluorotoluene ( PhCF3 ), which offers excellent radical stability, chemical inertness, and superior safety profiles 2.

Fig 1: Two-step synthetic workflow for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

| Step | Reagent / Compound | MW ( g/mol ) | Equivalents | Amount | Role |

| 1 | 2-Methylquinoline-4-carboxylic acid | 187.19 | 1.0 | 1.87 g | Starting Material |

| 1 | Di-tert-butyl dicarbonate ( Boc2O ) | 218.25 | 1.5 | 3.27 g | Reagent / Protecting Group |

| 1 | 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.2 | 0.24 g | Nucleophilic Catalyst |

| 1 | tert-Butanol ( t -BuOH) | 74.12 | Solvent | 20 mL | Solvent / Reactant |

| 2 | Intermediate (from Step 1) | 243.30 | 1.0 | ~2.43 g | Intermediate |

| 2 | N-Bromosuccinimide (NBS) | 177.98 | 2.1 | 3.74 g | Brominating Agent |

| 2 | Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 | 0.16 g | Radical Initiator |

| 2 | α,α,α -Trifluorotoluene | 146.11 | Solvent | 25 mL | Greener Radical Solvent |

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 2-methylquinoline-4-carboxylate

Objective: Convert the free carboxylic acid to a tert-butyl ester under mild conditions to prevent decarboxylation or degradation of the quinoline core.

Procedure:

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylquinoline-4-carboxylic acid (1.87 g, 10.0 mmol) and DMAP (0.24 g, 2.0 mmol) 3.

-

Solvent Addition: Suspend the mixture in anhydrous tert-butanol (20 mL). Purge the flask with inert argon gas for 5 minutes.

-

Reagent Addition: Slowly add Boc2O (3.27 g, 15.0 mmol) in portions over 10 minutes. Causality Note: The addition of Boc2O generates carbon dioxide gas; slow addition prevents vigorous effervescence and loss of material.

-

Reaction: Stir the reaction mixture at room temperature ( 20−25∘C ) for 16 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 3:1, UV visualization).

-

Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove tert-butanol. Dissolve the resulting residue in dichloromethane (50 mL).

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 25 mL) to remove unreacted acid, followed by brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil/solid.

Step 2: Synthesis of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Objective: Selectively dibrominate the activated 2-methyl group via a radical chain mechanism.

Procedure:

-

Preparation: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the Tert-butyl 2-methylquinoline-4-carboxylate intermediate (assume 10.0 mmol, 2.43 g) in anhydrous α,α,α -trifluorotoluene (25 mL). Causality Note: Trifluorotoluene is utilized as a non-ozone-depleting, low-toxicity alternative to CCl4 that maintains excellent transparency to UV light and radical stability4.

-

Reagent Addition: Add N-Bromosuccinimide (3.74 g, 21.0 mmol) and AIBN (0.16 g, 1.0 mmol) to the solution.

-

Degassing: Degas the mixture by bubbling argon through the solution for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger and can terminate the chain reaction.

-

Heating/Initiation: Heat the reaction mixture to 85∘C under an argon atmosphere. Alternatively, irradiate with a 500W halogen lamp to initiate the radical process.

-

Monitoring: The reaction will turn orange/red as bromine radicals are generated, and succinimide will begin to float to the surface. Monitor closely via TLC or LC-MS. Causality Note: 2.1 equivalents of NBS are used to drive the reaction to the dibrominated product. Over-bromination (tribromomethyl) is sterically hindered but possible; strict monitoring prevents this.

-

Workup: Upon completion (typically 4-6 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble succinimide byproduct. Wash the filter cake with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc 9:1 to 4:1) to afford the target compound, Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate, as a solid.

References

-

BenchChem Technical Support. A Researcher's Guide to Mild Tert-Butyl Esterification: Alternatives to N,N-Dimethylformamide Di-tert-butyl Acetal. Benchchem. 1

-

Offermann, G., et al. Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Academia.edu. 2

-

Cigler, M., et al. Proximity-triggered covalent stabilization of low-affinity protein complexes in vitro and in vivo. Technische Universität München (MediaTUM). 3

-

ResearchGate Database. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. 4

Sources

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate as an intermediate in drug discovery

Application Note: Strategic Utilization of tert-Butyl 2-(dibromomethyl)quinoline-4-carboxylate in Small Molecule Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties in drug discovery often relies on the precise functionalization of privileged scaffolds. The quinoline-4-carboxylic acid core is a highly validated pharmacophore, prominently featured in dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., brequinar analogues) for oncology and immunology [1], as well as in broad-spectrum anti-infective agents [2].

tert-Butyl 2-(dibromomethyl)quinoline-4-carboxylate (CAS: 1015856-43-5) emerges as a highly strategic, bifunctional intermediate for synthesizing these therapeutic agents. By masking the C4-carboxylic acid as a sterically hindered tert-butyl ester and activating the C2-position with a dibromomethyl group, this building block enables orthogonal late-stage functionalization without compromising the integrity of the core scaffold. This guide details the chemical rationale, mechanistic pathways, and validated laboratory protocols for deploying this intermediate in drug discovery workflows.

Chemical Profile & Reactivity Rationale

The utility of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate lies in its dual-protective and reactive nature:

-

The tert-Butyl Ester (C4): Standard methyl or ethyl esters are susceptible to unintended saponification during the basic conditions often required for C2 functionalization. The tert-butyl group provides robust steric shielding, rendering the ester stable against nucleophilic attack and basic hydrolysis. It is exclusively cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane), allowing for traceless deprotection to the active carboxylic acid pharmacophore in the final synthetic step.

-

The Dibromomethyl Group (C2): Synthesized via radical bromination of a 2-methyl precursor, the gem-dibromide is a masked aldehyde. Direct oxidation of a 2-methylquinoline to an aldehyde often suffers from over-oxidation to the carboxylic acid. The dibromomethyl group, however, undergoes controlled, mild hydrolysis to yield tert-butyl 2-formylquinoline-4-carboxylate—a versatile electrophile for reductive aminations, Wittig reactions, or heterocyclic condensations.

Table 1: Physicochemical Properties of the Intermediate

| Property | Value / Description |

| Chemical Name | tert-Butyl 2-(dibromomethyl)quinoline-4-carboxylate |

| CAS Number | 1015856-43-5 |

| Molecular Formula | C15H15Br2NO2 |

| Molecular Weight | 401.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O |

| Storage Conditions | 2-8°C, protect from light and moisture |

Biological Context: The DHODH Inhibition Pathway

Quinoline-4-carboxylic acids are classic competitive inhibitors of DHODH, a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Rapidly proliferating cancer cells and activated T-cells depend heavily on this pathway. By functionalizing the C2 position of the quinoline core via our dibromomethyl intermediate, medicinal chemists can probe the lipophilic binding pocket of DHODH to enhance binding affinity and oral bioavailability [1].

Figure 1: Mechanism of action for quinoline-4-carboxylic acid derivatives in the DHODH pyrimidine biosynthesis pathway.

Synthetic Workflow & Experimental Protocols

The following protocols represent a self-validating, three-step workflow to convert the dibromomethyl intermediate into a biologically active quinoline-4-carboxylic acid derivative.

Figure 2: Step-by-step synthetic workflow for C2-derivatization and C4-deprotection.

Protocol A: Controlled Hydrolysis to the Aldehyde

Causality: Silver nitrate (AgNO3) acts as a halophilic Lewis acid, precipitating silver bromide (AgBr) and driving the aqueous hydrolysis of the gem-dibromide to the aldehyde without over-oxidation.

-

Setup: Dissolve tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (1.0 eq, 4.0 g, ~10 mmol) in a mixture of Acetone/H2O (4:1, 50 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Reagent Addition: Add AgNO3 (2.5 eq, 4.25 g) in one portion. The solution will immediately become cloudy as AgBr precipitates.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, higher Rf) should disappear, replaced by a new UV-active spot (lower Rf).

-

Workup: Filter the suspension through a pad of Celite to remove AgBr salts. Wash the filter cake with EtOAc (3 x 20 mL).

-

Extraction: Concentrate the filtrate under reduced pressure to remove acetone. Extract the aqueous residue with EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Validation: Analyze the crude product via 1H NMR (CDCl3). A sharp singlet at ~10.2 ppm confirms the presence of the formyl proton.

Protocol B: Reductive Amination for C2-Functionalization

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde, minimizing alcohol byproducts.

-

Imine Formation: Dissolve the crude aldehyde from Protocol A (1.0 eq) and a primary or secondary amine of choice (1.2 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 1 hour at room temperature.

-

Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir the suspension at room temperature for 12 hours.

-

Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (careful: gas evolution). Separate the layers and extract the aqueous layer with DCM.

-

Purification: Dry the combined organics (Na2SO4), concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the C2-aminomethyl quinoline derivative.

Protocol C: Acidic Deprotection to the Active Pharmacophore

Causality: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl ester via an E1 mechanism, generating isobutylene gas and the free carboxylic acid. This avoids the use of aqueous base (LiOH/NaOH), which can complicate the isolation of zwitterionic or highly polar quinoline-4-carboxylic acids.

-

Deprotection: Dissolve the C2-functionalized tert-butyl ester in anhydrous DCM (0.1 M). Cool to 0°C.

-

TFA Addition: Add TFA dropwise until the ratio of DCM:TFA is 1:1. Remove the ice bath and stir at room temperature for 3–5 hours.

-

Monitoring: Confirm complete consumption of the starting material by LC-MS (loss of the t-butyl group results in a mass shift of -56 Da).

-

Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Triturate the resulting residue with cold diethyl ether to precipitate the quinoline-4-carboxylic acid as a TFA salt. Filter and dry under high vacuum.

Quantitative Data Summary: Reaction Efficiency

The table below summarizes the expected yields and critical validation metrics for the protocols described, based on standard medicinal chemistry optimization parameters.

Table 2: Expected Yields and Analytical Checkpoints

| Synthetic Step | Expected Yield | Key Analytical Marker (1H NMR / MS) | Potential Side Reactions |

| Protocol A (Hydrolysis) | 85 - 92% | Aldehyde CHO singlet at ~10.2 ppm | Incomplete hydrolysis (monobromide) |

| Protocol B (Red. Amination) | 65 - 80% | Loss of CHO peak; new CH2-N peak at ~4.0 ppm | Reduction to primary alcohol |

| Protocol C (Deprotection) | > 95% | Loss of t-butyl singlet (9H) at ~1.6 ppm | None (highly selective) |

References

-

National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at:[Link]

Advanced Applications of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate in Organic Synthesis and Drug Discovery

As a highly versatile building block, Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (CAS: 1015856-43-5) offers organic chemists and drug development professionals a unique scaffold for divergent synthesis. The quinoline core is a privileged structure in medicinal chemistry, while the specific functionalization of this molecule provides an orthogonal reactivity profile: a highly reactive C2 gem-dibromide coupled with a stable, acid-labile C4 tert-butyl ester.

This application note details the mechanistic utility of this compound, provides self-validating experimental protocols, and explores its critical role in the synthesis of modern therapeutics.

Mechanistic Utility & Orthogonal Reactivity Profile

The synthetic power of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate lies in the distinct, non-overlapping reactivity of its two functional groups. This orthogonality allows chemists to modify one position without necessitating the protection/deprotection of the other.

The C2 Gem-Dibromide: An Oxidation-State +2 Synthon

The dibromomethyl group at the 2-position serves as a masked aldehyde. While gem-dibromides are generally stable to mild bases and nucleophiles, they can be specifically activated using halophilic Lewis acids. By utilizing silver(I) salts, the carbon-halogen bond is weakened through coordination. The precipitation of insoluble silver bromide ( AgBr ) acts as a thermodynamic sink, irreversibly driving the formation of an oxocarbenium intermediate, which is rapidly trapped by water to yield the corresponding 2-formylquinoline[1].

The C4 Tert-Butyl Ester: Steric Shielding and Acid Lability

The tert-butyl ester at the 4-position is strategically chosen over methyl or ethyl esters. Its massive steric bulk shields the carbonyl carbon from nucleophilic attack during transformations at the C2 position. Furthermore, it is completely stable to strongly basic conditions (e.g., saponification conditions that would cleave standard esters). Cleavage is achieved strictly under acidic conditions (typically Trifluoroacetic acid, TFA) via an E1 elimination mechanism. Protonation of the carbonyl oxygen leads to the expulsion of a highly stable tert-butyl cation, which subsequently loses a proton to form isobutylene gas, driving the reaction to completion[2][3].

Application in Drug Discovery: The Quinoline-4-Carboxamide Scaffold

The quinoline-4-carboxamide motif is a cornerstone in the development of novel antimalarial agents. Notably, phenotypic screening against the blood stage of Plasmodium falciparum has identified this scaffold as a potent inhibitor of the translation elongation factor 2 (PfEF2)[4].

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate serves as an ideal advanced intermediate for these therapeutics. The C4 ester can be deprotected to the free carboxylic acid and subsequently coupled with various amines (e.g., 2-pyrrolidin-1-ylethanamine) to explore structure-activity relationships (SAR) at the carboxamide position[4]. Simultaneously, the C2 dibromomethyl group can be hydrolyzed to an aldehyde for reductive amination, or directly subjected to nucleophilic displacement, allowing for rapid, divergent library synthesis.

Experimental Workflows & Self-Validating Protocols

The following protocols have been optimized for yield, purity, and operational simplicity. Each protocol includes built-in validation steps to ensure the reaction is proceeding as intended.

Protocol A: Silver-Mediated Hydrolysis to Tert-butyl 2-formylquinoline-4-carboxylate

This protocol converts the gem-dibromide to an aldehyde under mild conditions, leaving the tert-butyl ester intact[1].

Reagents:

-

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (1.0 equiv)

-

Silver nitrate ( AgNO3 , 3.5 equiv)

-

Tetrahydrofuran (THF) / Water ( H2O ) (4:1 v/v)

Step-by-Step Procedure:

-

Preparation: Dissolve the starting material in THF in a round-bottom flask. Ensure the flask is wrapped in aluminum foil; Causality: AgNO3 and the resulting AgBr are highly light-sensitive and will undergo photolytic degradation to elemental silver if exposed to ambient light.

-

Activation: Add the aqueous solution of AgNO3 dropwise at room temperature.

-

Reaction: Stir the biphasic mixture vigorously for 1–2 hours. Self-Validation: The immediate formation of a heavy, pale-yellow precipitate ( AgBr ) visually confirms the activation of the carbon-bromine bonds.

-

Workup: Filter the suspension through a pad of Celite to remove the silver salts. Wash the filter cake with Ethyl Acetate (EtOAc). Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2SO4 , and concentrate.

-

Analytical Validation: 1H NMR will show the disappearance of the dibromomethyl proton ( ∼6.8 ppm ) and the appearance of a sharp aldehyde singlet ( ∼10.2 ppm ).

Protocol B: Acidolytic Cleavage to 2-(Dibromomethyl)quinoline-4-carboxylic acid

This protocol selectively removes the tert-butyl protecting group to reveal the free carboxylic acid, ready for amide coupling[2].

Reagents:

-

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (1.0 equiv)

-

Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

-

Triethylsilane (TES, 0.2 equiv)

Step-by-Step Procedure:

-

Preparation: Dissolve the starting material in anhydrous DCM. Add TES to the solution. Causality: TES acts as a carbocation scavenger. It quenches the highly reactive tert-butyl cation generated during cleavage, preventing unwanted Friedel-Crafts alkylation of the quinoline ring or other electron-rich impurities[2].

-

Cleavage: Cool the mixture to 0∘C and add TFA dropwise. Causality: Dropwise addition mitigates the exothermic protonation of the quinoline nitrogen.

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The starting material spot will disappear, replaced by a baseline spot (the highly polar free acid).

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA.

-

Analytical Validation: 1H NMR will show the complete absence of the massive 9-proton tert-butyl singlet ( ∼1.6 ppm ).

Quantitative Data: Reaction Metrics

The following table summarizes the expected quantitative outcomes for the functionalization of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate based on standard literature parameters[1][2][3].

| Transformation | Reagents / Catalyst | Temp ( ∘C ) | Time (h) | Typical Yield | Key Analytical Marker ( 1H NMR) |

| Hydrolysis | AgNO3 , THF/ H2O | 20–25 | 1–2 | 85–92% | Appearance of -CHO singlet at ∼10.2 ppm |

| Ester Cleavage | TFA, DCM, TES | 0 to 25 | 2–4 | >95% | Disappearance of t-Bu singlet at ∼1.6 ppm |

| Amide Coupling * | R-NH2 , HATU, DIPEA | 25 | 4–12 | 70–85% | Shift of C3 aromatic proton; new amide N-H peak |

*Performed on the free acid generated from the ester cleavage step.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows originating from Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate, highlighting its role as a central hub for generating diverse quinoline derivatives.

Figure 1: Divergent synthetic workflows for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate.

References

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimizing reaction conditions for dibromination of quinoline derivatives

Welcome to the Reaction Optimization Support Center for quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are troubleshooting or optimizing the dibromination of activated quinoline scaffolds (e.g., 8-hydroxyquinoline, 8-aminoquinoline).

Here, we synthesize field-proven methodologies with mechanistic causality to ensure your protocols are robust, reproducible, and regioselective.

Mechanistic Causality: Understanding Quinoline Reactivity

To master dibromination, one must understand the inherent electronic properties of the quinoline ring. The unmodified quinoline nucleus is electron-deficient due to the electronegative nitrogen atom, making electrophilic aromatic substitution (EAS) difficult. However, introducing an electron-donating group (EDG)—such as a hydroxyl (-OH) or amino (-NH₂) group at the C8 position—strongly activates the adjacent carbocyclic ring[1].

This activation directs electrophilic attack primarily to the C5 and C7 positions .

-

First Bromination: Typically occurs at the C5 position due to optimal resonance stabilization and minimal steric hindrance.

-

Second Bromination (Dibromination): Requires a sustained electrophilic presence (excess Br2 or an oxidative regeneration system) to overcome the slight deactivation caused by the first halogen atom, subsequently attacking the C7 position[1][2].

Mechanistic pathway of electrophilic aromatic substitution for 8-hydroxyquinoline dibromination.

Troubleshooting & FAQs

Q1: I am trying to synthesize a dibrominated quinoline, but my LC-MS shows a persistent mixture of mono- and di-brominated products. How do I drive the reaction to completion?

A: Incomplete dibromination usually stems from either insufficient electrophile equivalents or premature quenching.

-

Stoichiometry: Ensure you are using at least 2.1 to 2.5 equivalents of your brominating agent (e.g., Br2 or NBS). The first bromination is rapid, but the second requires a higher local concentration of Br+ [1].

-

Oxidative Systems: If using an in-situ oxidative system like HBr/DMSO, ensure the oxidant (DMSO) is present in sufficient excess to continuously recycle the generated HBr back into electrophilic Br+ [2].

Q2: My reaction with molecular bromine ( Br2 ) is yielding tar-like byproducts and over-oxidized degradation products. What is going wrong?

A: Molecular bromine is highly reactive and exothermic. If the reaction temperature exceeds 0 °C during the addition phase, oxidative degradation of the electron-rich quinoline ring can occur[1].

-

Solution: Strictly control the temperature using an ice bath (0 °C). Add the Br2 dropwise over 10–15 minutes as a dilute solution in your reaction solvent (e.g., Acetonitrile or Chloroform)[1][3].

Q3: I want to use greener chemistry. Can I avoid highly toxic Br2 liquid for dibromination?

A: Yes. A highly effective, modern approach utilizes Aqueous HBr and DMSO catalyzed by Copper salts. In this system, DMSO acts as a mild, stoichiometric oxidant that converts HBr into the active brominating species. For C5,C7-dibromination of 8-aminoquinoline amides, using Cu(NO3)2⋅3H2O (20 mol%) is critical, as the nitrate counterion specifically facilitates the second bromination step, whereas CuSO4 halts at monobromination[2].

Troubleshooting workflow for resolving incomplete dibromination mixtures.

Quantitative Data Summary

The following table summarizes optimized reaction conditions for achieving selective dibromination across different activated quinoline substrates based on field-validated data[1][2][3].

| Substrate | Brominating Agent (Eq.) | Solvent System | Catalyst / Additive | Temp & Time | Major Product | Expected Yield |

| 8-Hydroxyquinoline | Br2 (2.1 eq) | Acetonitrile ( CH3CN ) | None | 0 °C, 24 h | 5,7-Dibromo-8-hydroxyquinoline | >85% |

| 8-Hydroxyquinoline | Br2 (2.05 eq) | Chloroform ( CHCl3 ) | None | RT, 1 h | 5,7-Dibromo-8-hydroxyquinoline | ~80% |

| 8-Aminoquinoline amide | HBr (4.0 eq) | DMSO / MeCN | Cu(NO3)2⋅3H2O (20 mol%) | 100 °C, 12 h | C5,C7-Dibrominated amide | ~70-80% |

| 8-Aminoquinoline amide | HBr (2.5 eq) | DMSO / MeCN | CuSO4⋅5H2O (20 mol%) | 100 °C, 12 h | C5-Monobrominated amide | ~73% (Mono) |

Standardized Experimental Protocols

Protocol A: Direct Dibromination of 8-Hydroxyquinoline via Molecular Bromine

This protocol is optimized to prevent over-oxidation while ensuring complete conversion to the C5,C7-dibrominated product[1].

Materials:

-

8-Hydroxyquinoline (1.0 equiv)

-

Molecular bromine ( Br2 ) (2.1 equiv)

-

Acetonitrile (Anhydrous)

-

5% Aqueous Sodium Bicarbonate ( NaHCO3 )

-

Anhydrous Sodium Sulfate ( Na2SO4 )

Step-by-Step Procedure:

-

Preparation: In a thoroughly dried round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile. Place the flask in an ice bath and allow it to cool to 0 °C.

-

Reagent Dilution: In a separate, properly vented addition funnel or flask, prepare a solution of molecular bromine (2.1 eq) diluted in a small volume of acetonitrile.

-

Addition: Add the bromine solution dropwise to the stirring 8-hydroxyquinoline solution over a period of 10 to 15 minutes. Critical: Maintain the internal temperature at 0 °C to prevent oxidative degradation.

-

Reaction: Stir the reaction mixture continuously at 0 °C for 24 hours. Monitor completion via TLC (Thin Layer Chromatography).

-

Quenching & Work-up: Once the starting material is consumed, quench the reaction by washing the organic layer with a 5% aqueous solution of NaHCO3 (4 x 25 mL) to neutralize residual HBr.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and remove the solvent under reduced pressure to yield the crude 5,7-dibromo-8-hydroxyquinoline. Purify via recrystallization (e.g., from ethanol) if necessary[3].

Protocol B: Copper-Promoted Oxidative Dibromination of 8-Aminoquinoline Amides

This protocol utilizes a greener oxidative system (HBr/DMSO) and relies on Lewis acid catalysis to drive the second bromination[2].

Materials:

-

8-Aminoquinoline amide derivative (0.2 mmol, 1.0 equiv)

-

Cu(NO3)2⋅3H2O (0.04 mmol, 20 mol%)

-

Aqueous HBr (48% w/w) (0.8 mmol, 4.0 equiv)

-

Dimethyl Sulfoxide (DMSO) (1.6 mL)

-

Acetonitrile (MeCN) (1.0 mL)

Step-by-Step Procedure:

-

Setup: Equip a 35 mL heavy-walled sealed tube with a magnetic stir bar.

-

Charging Reagents: Add the 8-aminoquinoline amide substrate (1.0 eq) and the copper catalyst Cu(NO3)2⋅3H2O (20 mol%) to the tube.

-

Solvent & Acid Addition: Add the solvent mixture consisting of DMSO (1.6 mL) and MeCN (1.0 mL). Finally, add the aqueous HBr (4.0 eq).

-

Reaction: Seal the tube with a Teflon cap under an ambient air atmosphere. Transfer the tube to a pre-heated oil bath or heating block set to 100 °C.

-

Incubation: Stir the mixture vigorously at 100 °C for 12 hours. The DMSO will continuously oxidize the HBr to generate the active electrophile.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via silica gel column chromatography.

References

-

RSC Publishing. "Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO." RSC Advances. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Welcome to the Technical Support Center. This guide provides comprehensive, step-by-step troubleshooting and methodological protocols for the purification of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate (CAS: 1015856-43-5).

Purifying this specific molecule presents a "triad of chromatographic challenges": a basic quinoline nitrogen, an acid-labile tert-butyl ester, and a highly reactive, hydrolysis-prone dibromomethyl group. As an application scientist, you must treat the chromatography column not just as a physical filter, but as a reactive chemical environment.

Section 1: Molecular Profiling & Chromatographic Strategy

To design a successful purification workflow, we must first understand the causality behind how each functional group interacts with standard silica gel.

Table 1: Structural Challenges and Strategic Countermeasures

| Structural Feature | Chromatographic Risk | Mechanistic Cause | Strategic Countermeasure |

| Quinoline Nitrogen | Severe peak tailing; irreversible baseline binding. | Basic nitrogen strongly interacts with acidic silanol groups on standard silica gel[1]. | Add 0.1–1.0% Triethylamine (TEA) to the mobile phase to mask active silanol sites[2]. |

| Tert-Butyl Ester | Degradation into a highly polar byproduct. | Acid-catalyzed ester cleavage promoted by prolonged exposure to acidic silica[3]. | Pre-deactivate silica; utilize rapid flash chromatography to minimize column residency time. |

| Dibromomethyl Group | Conversion to an aldehyde byproduct. | The −CHBr2 group is a synthetic equivalent to an aldehyde and hydrolyzes in the presence of trace water. | Use strictly anhydrous solvents; protect the column bed with anhydrous Na2SO4 . |

Section 2: Step-by-Step Experimental Protocol

Every step in this protocol is designed as a self-validating system to ensure the integrity of your target molecule is maintained throughout the purification process.

Phase 1: Solvent and Stationary Phase Preparation

-

Eluent Selection: Prepare your primary mobile phase (e.g., Hexanes/Ethyl Acetate). Begin with a low polarity mixture (e.g., 90:10) based on prior Thin Layer Chromatography (TLC) optimization.

-

Basic Modification: Add 1% (v/v) Triethylamine (TEA) to the entire batch of mobile phase. Causality: TEA acts as a sacrificial base, neutralizing the acidic silanol groups on the silica gel before they can interact with your quinoline derivative[1].

Phase 2: Column Packing and Equilibration

-

Base Preparation: Insert a cotton plug and a level layer of sand at the bottom of the glass column.

-

Slurry Packing: Slurry-pack the column using standard silica gel (230-400 mesh for flash chromatography) mixed with the TEA-modified mobile phase.

-

Deactivation Flush: Flush the packed column with at least 2–3 column volumes of the TEA-containing solvent. Validation Check: Test the pH of the eluent exiting the column; it should be mildly basic, confirming the silica is fully deactivated[2].

-

Moisture Barrier: Apply a 2 cm protective layer of anhydrous Na2SO4 to the top of the silica bed. This ensures a level loading surface and absorbs trace moisture that could hydrolyze the dibromomethyl group.

Phase 3: Dry Loading (Celite Method)

Note: Avoid wet-loading this compound in polar or reactive solvents, which can cause band broadening or localized degradation.

-

Dissolve the crude Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate in a minimal volume of anhydrous dichloromethane (DCM).

-

Add a small amount of Celite (approx. 2.5 times the mass of the crude product) to the homogeneous solution.

-

Evaporate the DCM under reduced pressure (22 °C, 20 mmHg).

-

Validation Check: The resulting material must be a free-flowing powder. If it clumps, residual solvent remains, which will ruin your separation resolution.

-

Carefully pour the dry powder evenly onto the Na2SO4 layer.

Phase 4: Elution

-

Elute using a slight positive pressure (flash chromatography). Causality: Minimizing the time the compound spends on the column drastically reduces the statistical probability of acid-catalyzed tert-butyl ester cleavage[3].

-

Collect fractions and monitor via UV-active TLC.

Section 3: Troubleshooting Guides & FAQs

Q1: My compound is streaking from the baseline on my TLC/Column, even when I switch to a highly polar solvent. Why? A1: This is the hallmark of secondary interactions. The basic quinoline nitrogen is undergoing continuous protonation/deprotonation and hydrogen bonding with the acidic silanol groups on the silica gel[1]. If you do not pre-deactivate your column with a basic modifier like TEA, the compound will continuously bind and release as it travels, causing a smear rather than a tight band[2].

Q2: I recovered a highly polar byproduct that stays completely stuck at the baseline on my TLC ( Rf≈0 ). What is it? A2: You are observing the degradation of your target molecule. Standard silica gel is slightly acidic and, over time, can catalyze the cleavage of your tert-butyl ester[3]. This yields 2-(dibromomethyl)quinoline-4-carboxylic acid. Carboxylic acids interact so strongly with silica gel that they will not elute without highly polar, acidic modifiers[4], which you cannot use here due to the basic quinoline core.

Q3: My post-purification NMR shows a new, sharp singlet around 10.0 ppm. How did this happen? A3: A peak at ~10 ppm is highly indicative of an aldehyde proton. The dibromomethyl group ( −CHBr2 ) is highly susceptible to hydrolysis. If your silica gel, solvents, or laboratory atmosphere contained trace water, the dibromomethyl group hydrolyzed to form tert-butyl 2-formylquinoline-4-carboxylate. Ensure you use strictly anhydrous conditions and a Na2SO4 protective layer.

Q4: How do I remove the TEA from my final purified fractions without damaging the product? A4: TEA (boiling point ~89°C) can typically be removed by extended rotary evaporation under high vacuum. If residual TEA persists, dissolve your purified fractions in an organic solvent (like Ethyl Acetate) and perform a rapid, mild wash with a neutral buffer or brine. Avoid highly acidic aqueous washes, as this will protonate your quinoline and pull it into the aqueous layer.

Section 4: Workflows & Mechanistic Pathways

Caption: Diagnostic workflow for troubleshooting quinoline derivative chromatography issues.

Caption: Primary degradation pathways of the target molecule during silica gel chromatography.

Section 5: References

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Welcome to the technical support guide for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile synthetic intermediate. We will explore the underlying reasons for its solubility behavior and provide practical, field-proven troubleshooting strategies and detailed protocols to ensure its successful application in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate in my chosen organic solvent. What are the underlying reasons for this?

A1: The solubility characteristics of Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate are a direct result of its unique molecular structure. Several key features contribute to its often-challenging dissolution profile:

-

High Molecular Weight and Aromaticity: The core structure is a quinoline ring system, which is aromatic and relatively non-polar.[1] The addition of the tert-butyl and dibromomethyl groups significantly increases the molecular weight and lipophilicity, which can lead to strong intermolecular forces (van der Waals forces) in the solid state.

-

Crystal Lattice Energy: Like many complex organic molecules, this compound is a solid at room temperature. The energy required to break apart the crystal lattice and solvate the individual molecules can be substantial. Molecules with high melting points, often termed "brick-dust" molecules, frequently exhibit poor solubility in both aqueous and organic solvents due to this high lattice energy.[2]

-

The Tert-butyl Ester Group: While the ester group introduces some polarity, the bulky tert-butyl group enhances the compound's lipophilic (non-polar) nature. Small esters are somewhat water-soluble, but solubility decreases rapidly as the carbon chain length increases.[3][4]

-

The Dibromomethyl Group: This functional group adds considerable bulk and further increases the compound's non-polar surface area, favoring solubility in less polar organic solvents but potentially hindering it in more polar ones.

Understanding these structural contributions is the first step in devising an effective solubilization strategy.

Q2: What are the best initial steps to take when facing dissolution issues?

A2: When you first encounter poor solubility, a systematic approach using simple physical methods is recommended before moving to more complex chemical solutions.

-

Solvent Selection: The choice of solvent is paramount. Quinoline and its derivatives are generally soluble in a range of organic solvents.[5][6][7] If you are experiencing issues, ensure your chosen solvent is appropriate. Good starting points for quinoline derivatives often include chlorinated solvents (Dichloromethane, Chloroform), ethers (THF), and polar aprotic solvents (DMSO, DMF).[8][9]

-

Gentle Warming: Increasing the temperature of the solvent provides thermal energy to the system. This energy helps overcome the compound's crystal lattice energy, which is the energetic barrier to dissolution.[10] For many compounds, solubility increases significantly in hot water or other solvents compared to cold.[5][7] Caution: Always use gentle heating (e.g., a 30-40°C water bath) and be mindful of your compound's stability, as excessive heat can cause degradation.[11]

-

Mechanical Agitation & Sonication: Simple stirring or vortexing is often insufficient for stubborn compounds. Sonication, the application of ultrasonic frequencies, is a highly effective method for enhancing dissolution.[12][13] The process creates cavitation bubbles that collapse near the solid particles, generating powerful microjets that break apart agglomerates and increase the interaction between the solute and solvent.[13][14] This is particularly useful for preparing samples in sealed containers like NMR tubes where stirring is not feasible.[12][13]

Q3: My compound is not adequately soluble in any single solvent I've tried. What is the next logical step?

A3: When a single solvent system is ineffective, the use of a co-solvent system is a powerful and common strategy.[5] A co-solvent is a mixture of two or more miscible solvents designed to fine-tune the polarity of the medium to match that of the solute.[5]

The principle is to blend a solvent in which the compound is highly soluble with one in which it is only sparingly soluble to achieve the desired overall solvating power. For instance, if your compound dissolves well in Dichloromethane (DCM) but your reaction requires a more polar medium like methanol, a DCM/methanol mixture may provide the necessary solubility.

This phenomenon, known as synergistic solvation, can sometimes result in a binary mixture having a higher solubility than either of the pure component solvents.[15]

Q4: Can I leverage the chemistry of the quinoline ring to improve solubility?

A4: Yes. The nitrogen atom in the quinoline ring system is weakly basic.[5] In the presence of an acid, this nitrogen can be protonated to form a cationic salt. This salt form is often significantly more soluble in polar protic solvents (like ethanol or even water-containing solvent mixtures) than the neutral free-base form.[5]

For applications where the presence of a small amount of acid is tolerable, adding a trace of a suitable acid (e.g., acetic acid or a drop of HCl in ethanol) can dramatically improve the solubility of quinoline derivatives.[5] Conversely, in basic conditions, the compound will be in its less polar free-base form, which is typically more soluble in non-polar organic solvents.[5]

Q5: What advanced strategies can be considered if standard methods fail?

A5: For particularly challenging cases, especially in the context of drug formulation, more advanced techniques may be necessary. One of the most effective is the creation of an Amorphous Solid Dispersion (ASD) .[16][17]

This strategy involves converting the crystalline form of the compound into a higher-energy, amorphous state by dispersing it within a carrier, typically a polymer.[16][17] The amorphous form lacks a crystal lattice, which significantly reduces the energy barrier for dissolution, thereby enhancing solubility and dissolution rates.[17] This is an advanced technique requiring specialized equipment but is a cornerstone of modern pharmaceutical development for poorly soluble compounds.[16]

Troubleshooting Workflows & Protocols

The following diagrams and protocols provide a structured approach to systematically addressing solubility issues.

Decision Tree for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting.

Caption: A decision tree for selecting a solubility enhancement method.

Protocol 1: Systematic Solubility Assessment

This protocol allows for a qualitative and semi-quantitative determination of solubility in various solvents.

Objective: To identify the most effective solvent or co-solvent system for your compound.

Materials:

-

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

-

A selection of organic solvents of varying polarity (e.g., Heptane, Toluene, Dichloromethane, THF, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

-

Analytical balance

-

Vials (2 mL) with screw caps

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Preparation: Accurately weigh 1-2 mg of the compound into separate, labeled vials.

-

Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial high concentration (10-20 mg/mL).

-

Agitation: Cap the vial securely and vortex for 1-2 minutes. Visually inspect for undissolved solid material.

-

Sonication: If solid remains, place the vial in a water bath sonicator for 5-10 minutes.[11] Visually inspect again.

-

Titration: If the compound is still not fully dissolved, add the solvent in 100 µL increments, vortexing and sonicating after each addition, until the solid is completely dissolved.

-

Record: Record the total volume of solvent required to dissolve the compound. This allows you to calculate the approximate solubility.

-

Repeat: Repeat steps 2-6 for each solvent you wish to test.

-

Analysis: Compare the results to identify the most efficient solvents. If no single solvent is effective at a reasonable concentration, use this data to select promising candidates for a co-solvent system.

Data Summary: Expected Solubility of Quinoline Analogs

While specific quantitative data for Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is not publicly available, the following table summarizes general solubility trends for structurally related quinoline derivatives to guide your solvent selection.[8]

| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |

| Non-Polar Aprotic | Heptane, Toluene | Low to Moderate | The quinoline ring and ester provide too much polarity for efficient solvation in purely non-polar hydrocarbons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | These solvents have an intermediate polarity that effectively solvates the large, aromatic quinoline structure.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Good | THF is often a very effective solvent for a wide range of organic compounds due to its ability to solvate both polar and non-polar moieties. |